molecular formula C31H36FN7O7 B12372904 DPP-8/9 probe-1

DPP-8/9 probe-1

Cat. No.: B12372904
M. Wt: 637.7 g/mol
InChI Key: MAIFOHYNLBAWDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of DPP-8/9 probe-1 involves the incorporation of a nitrobenzoxadiazole tag into a dipeptidyl peptidase inhibitor scaffold. The specific synthetic routes and reaction conditions are proprietary and typically involve multiple steps of organic synthesis, including protection and deprotection of functional groups, coupling reactions, and purification processes .

Industrial Production Methods: Industrial production of this compound is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using automated reactors, followed by purification using techniques such as high-performance liquid chromatography. The final product is then subjected to rigorous quality control tests to confirm its chemical structure and purity .

Chemical Reactions Analysis

Types of Reactions: DPP-8/9 probe-1 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The nitrobenzoxadiazole tag can participate in nucleophilic substitution reactions, while the dipeptidyl peptidase inhibitor scaffold can undergo various modifications to enhance its binding affinity and selectivity .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include nucleophiles such as amines and thiols, as well as coupling agents like carbodiimides. Reaction conditions typically involve mild temperatures and neutral to slightly basic pH to maintain the integrity of the functional groups .

Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with enhanced fluorescence properties or improved binding affinity for dipeptidyl peptidase 8 and dipeptidyl peptidase 9. These derivatives are used for various research applications .

Mechanism of Action

DPP-8/9 probe-1 exerts its effects by selectively binding to the active sites of dipeptidyl peptidase 8 and dipeptidyl peptidase 9. The nitrobenzoxadiazole tag allows for the visualization of these enzymes in vitro using fluorescence microscopy. The binding of the probe to the active sites inhibits the enzymatic activity of dipeptidyl peptidase 8 and dipeptidyl peptidase 9, thereby allowing researchers to study the role of these enzymes in various biological processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C31H36FN7O7

Molecular Weight

637.7 g/mol

IUPAC Name

2-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]ethyl N-[3-[[2-(5-fluoro-1,3-dihydroisoindol-2-yl)-2-oxoethyl]amino]-1-adamantyl]carbamate

InChI

InChI=1S/C31H36FN7O7/c32-23-2-1-21-16-38(17-22(21)10-23)26(40)15-34-30-11-19-9-20(12-30)14-31(13-19,18-30)35-29(41)45-8-7-44-6-5-33-24-3-4-25(39(42)43)28-27(24)36-46-37-28/h1-4,10,19-20,33-34H,5-9,11-18H2,(H,35,41)

InChI Key

MAIFOHYNLBAWDL-UHFFFAOYSA-N

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)NC(=O)OCCOCCNC4=CC=C(C5=NON=C45)[N+](=O)[O-])NCC(=O)N6CC7=C(C6)C=C(C=C7)F

Origin of Product

United States

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